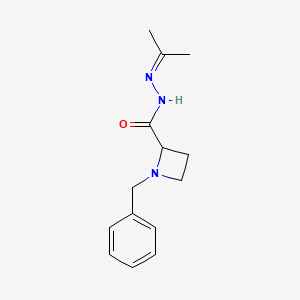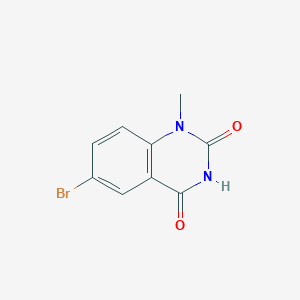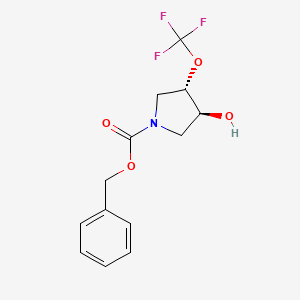
1-benzyl-N-(propan-2-ylideneamino)azetidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 295130, also known as Indotecan, is a synthetic indenoisoquinoline compound that has garnered significant attention in the field of cancer research. This compound is part of a class of non-camptothecin topoisomerase I inhibitors, which are known for their ability to trap topoisomerase I-DNA cleavage complexes, leading to DNA damage and subsequent cell death. Unlike camptothecins, indenoisoquinolines like NSC 295130 are chemically stable and have shown promising antitumor activity in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 295130 involves multiple steps, starting with the formation of the indenoisoquinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:
Formation of the Indenoisoquinoline Core: This involves the cyclization of a substituted benzaldehyde with an appropriate anhydride in the presence of a Lewis acid catalyst.
Functionalization: The core structure is then functionalized through various substitution reactions to introduce the desired substituents at specific positions on the indenoisoquinoline ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 295130 in high purity.
Industrial Production Methods: Industrial production of NSC 295130 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: NSC 295130 undergoes several types of chemical reactions, including:
Oxidation: NSC 295130 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: NSC 295130 can participate in substitution reactions, where specific substituents on the indenoisoquinoline core are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.
Scientific Research Applications
NSC 295130 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: NSC 295130 is used as a model compound to study the mechanisms of topoisomerase I inhibition and DNA cleavage.
Biology: The compound is employed in cellular studies to investigate its effects on cell cycle progression, apoptosis, and DNA damage response.
Medicine: NSC 295130 has shown potential as an anticancer agent, with studies demonstrating its efficacy against various cancer cell lines. It is currently being evaluated in preclinical and clinical trials for its therapeutic potential.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
NSC 295130 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This leads to the stabilization of the cleavage complex, preventing the re-ligation of the DNA strand and resulting in DNA damage. The accumulation of DNA damage triggers cell cycle arrest and apoptosis. The molecular targets of NSC 295130 include topoisomerase I and various DNA repair pathways. The compound’s ability to induce sustained phosphorylation of histone H2AX (γ-H2AX) serves as a pharmacodynamic biomarker for its activity .
Comparison with Similar Compounds
NSC 295130 is unique among topoisomerase I inhibitors due to its chemical stability and distinct mechanism of action. Similar compounds include:
NSC 706744: Another indenoisoquinoline with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): A related compound with potent antitumor activity.
Camptothecins (e.g., Topotecan, Irinotecan): While these compounds also inhibit topoisomerase I, they differ in their chemical structure and stability.
NSC 295130 stands out due to its prolonged drug action and reduced susceptibility to multidrug resistance efflux pumps .
Properties
CAS No. |
60169-38-2 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-benzyl-N-(propan-2-ylideneamino)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H19N3O/c1-11(2)15-16-14(18)13-8-9-17(13)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,16,18) |
InChI Key |
JYJCWBSYRHILKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1CCN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815061.png)
![2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol](/img/structure/B12815067.png)





![3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12815086.png)

